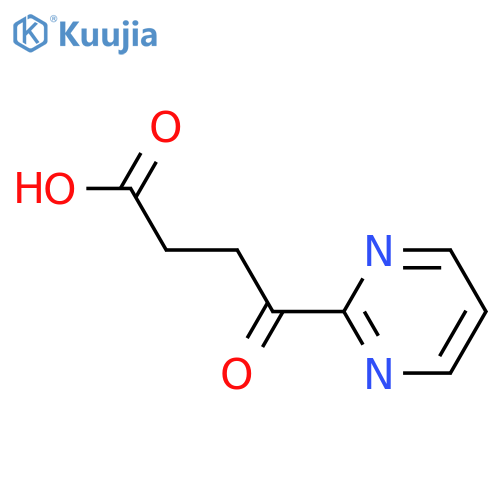Cas no 81485-15-6 (4-oxo-4-pyrimidin-2-yl-butanoic acid)

81485-15-6 structure
商品名:4-oxo-4-pyrimidin-2-yl-butanoic acid
CAS番号:81485-15-6
MF:C8H8N2O3
メガワット:180.16072177887
CID:5271625
4-oxo-4-pyrimidin-2-yl-butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidinebutanoic acid, γ-oxo-
- 4-oxo-4-pyrimidin-2-yl-butanoic acid
-
- インチ: 1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13)
- InChIKey: UPJJBCMTWJICFQ-UHFFFAOYSA-N
- ほほえんだ: C1C=NC(C(CCC(O)=O)=O)=NC=1
4-oxo-4-pyrimidin-2-yl-butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-10G |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 10g |
¥ 25,608.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-1G |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-1g |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 1g |
¥5587.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-100.0mg |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 100.0mg |
¥1281.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-100MG |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-250MG |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500MG |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 500MG |
¥ 3,418.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560818-1g |
4-Oxo-4-(pyrimidin-2-yl)butanoic acid |
81485-15-6 | 98% | 1g |
¥10242.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500mg |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 500mg |
¥3730.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0093-500.0mg |
4-oxo-4-pyrimidin-2-yl-butanoic acid |
81485-15-6 | 95% | 500.0mg |
¥3419.0000 | 2024-08-02 |
4-oxo-4-pyrimidin-2-yl-butanoic acid 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
81485-15-6 (4-oxo-4-pyrimidin-2-yl-butanoic acid) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:81485-15-6)4-oxo-4-pyrimidin-2-yl-butanoic acid

清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):161.0/257.0/428.0/642.0/1926.0